Butyl[(2-fluorophenyl)methyl]amine hydrochloride
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Overview
Description
Butyl[(2-fluorophenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H17ClFN and a molecular weight of 217.71 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is characterized by the presence of a butyl group, a fluorophenyl group, and an amine hydrochloride group, making it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds like “Butyl[(2-fluorophenyl)methyl]amine hydrochloride” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of Action
The compound might interact with its target through various types of chemical interactions, such as ionic bonds, hydrogen bonds, or van der Waals forces. The fluorophenyl group might play a key role in this interaction .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, such as its size, polarity, and solubility. For example, the butyl group in the compound might affect its lipid solubility and thus its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, it could lead to decreased production of a certain molecule in the cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of Butyl[(2-fluorophenyl)methyl]amine hydrochloride typically involves the reaction of butylamine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Butyl[(2-fluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Hydrolysis of the compound in the presence of acids or bases can lead to the formation of the corresponding amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl[(2-fluorophenyl)methyl]amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: Research involving this compound may focus on its potential therapeutic effects, including its use as a precursor for the synthesis of drug candidates.
Industry: In industrial settings, the compound can be used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Comparison with Similar Compounds
Butyl[(2-fluorophenyl)methyl]amine hydrochloride can be compared with other similar compounds, such as:
Butyl[(2-chlorophenyl)methyl]amine hydrochloride: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and binding properties.
Butyl[(2-bromophenyl)methyl]amine hydrochloride: Similar to the chlorinated derivative, this compound contains a bromine atom, which can influence its chemical and biological properties.
Butyl[(2-methylphenyl)methyl]amine hydrochloride: This compound has a methyl group instead of a halogen, which can affect its hydrophobicity and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding interactions with biological targets compared to its chlorinated, brominated, or methylated counterparts.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;/h4-7,13H,2-3,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFNCVTPYFDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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